molecular formula C9H10BrFO B1390248 1-Bromo-3-(3-fluoropropoxy)benzene CAS No. 958454-26-7

1-Bromo-3-(3-fluoropropoxy)benzene

Cat. No.: B1390248
CAS No.: 958454-26-7
M. Wt: 233.08 g/mol
InChI Key: QYIWHAVKPNVBAN-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-fluoropropoxy)benzene is a brominated aromatic compound featuring a fluorinated alkoxy substituent at the meta position of the benzene ring. Its structure combines a bromine atom, which facilitates cross-coupling reactions, and a 3-fluoropropoxy group, which introduces both steric and electronic effects due to the electronegativity of fluorine and the flexibility of the propyl chain. This compound is primarily utilized in pharmaceutical and materials science research, particularly in Pd-catalyzed arylations for constructing heterocyclic frameworks or functionalized aromatic systems .

Properties

IUPAC Name

1-bromo-3-(3-fluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIWHAVKPNVBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669715
Record name 1-Bromo-3-(3-fluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958454-26-7
Record name 1-Bromo-3-(3-fluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-fluoropropoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(3-fluoropropoxy)benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(3-fluoropropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution: Formation of 3-(3-fluoropropoxy)phenol, 3-(3-fluoropropoxy)benzonitrile, or 3-(3-fluoropropoxy)aniline.

    Oxidation: Formation of 3-(3-fluoropropoxy)phenol or 3-(3-fluoropropoxy)quinone.

    Reduction: Formation of 3-(3-fluoropropoxy)benzene.

Scientific Research Applications

1-Bromo-3-(3-fluoropropoxy)benzene is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of medicinal compounds.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-fluoropropoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluoropropoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications Yield in Coupling Reactions
1-Bromo-3-(3-fluoropropoxy)benzene 3-fluoropropoxy C₉H₁₀BrFO 233.08 Potential cross-coupling precursor; fluorinated chain enhances metabolic stability in drug design. N/A*
1-Bromo-3-(trifluoromethoxy)benzene 3-trifluoromethoxy C₇H₄BrF₃O 241.01 Pd-catalyzed arylations with heteroarenes (e.g., imidazopyridines); high yields (90–93%) due to strong electron-withdrawing effect. 90–93%
1-Bromo-3-phenoxybenzene 3-phenoxy C₁₂H₉BrO 249.11 Used in synthesizing diphenyl ethers; moderate steric hindrance affects regioselectivity. N/A
1-Bromo-3-((3-bromobenzyl)oxy)benzene 3-(3-bromobenzyloxy) C₁₃H₁₀Br₂O 334.03 Dual bromine sites enable sequential functionalization; high synthetic utility. 86–93% (general yields for benzyloxy derivatives)
1-Bromo-4-(trifluoromethoxy)benzene 4-trifluoromethoxy C₇H₄BrF₃O 241.01 Para-substitution improves coupling efficiency with sterically hindered partners (e.g., benzothiophene). 69–89%

Key Findings:

Electron-Withdrawing Substituents : Compounds like 1-Bromo-3-(trifluoromethoxy)benzene exhibit superior reactivity in Pd-catalyzed arylations due to the electron-withdrawing trifluoromethoxy group, which activates the C–Br bond for oxidative addition .

Substituent Position : Meta-substituted bromobenzenes (e.g., 1-Bromo-3-(trifluoromethoxy)benzene) generally show higher coupling yields than ortho-substituted analogs due to reduced steric hindrance .

Spectroscopic and Physical Properties

Table 2: NMR Data Comparison of Selected Bromobenzenes

Compound Name ¹H NMR (δ, ppm) Key Peaks ¹³C NMR (δ, ppm) Key Peaks Reference
1-Bromo-3-((3-bromobenzyl)oxy)benzene 7.58 (s, 1H), 7.47 (d, J = 7.9 Hz, 1H) 159.22 (C–O), 138.73 (C–Br), 131.23 (Ar–C)
1-Bromo-3-phenoxybenzene 7.35–7.25 (m, 5H, aromatic), 6.95 (d, J = 8.1 Hz, 1H) 157.8 (C–O), 133.2 (C–Br), 122.4 (Ar–C)
1-Bromo-3-(trifluoromethoxy)benzene 7.41 (t, J = 8.2 Hz, 1H), 7.29 (d, J = 7.6 Hz, 1H) 148.5 (CF₃O), 130.9 (C–Br), 121.8 (Ar–C)

Insights :

  • The ¹H NMR signals for aromatic protons in fluorinated or trifluoromethoxy-substituted bromobenzenes are deshielded compared to non-fluorinated analogs, reflecting the electron-withdrawing nature of fluorine .
  • ¹³C NMR data confirm the presence of ether (C–O) and bromine-substituted carbons, with chemical shifts varying based on substituent electronegativity.

Limitations :

  • Ortho-substituted bromobenzenes (e.g., 1-Bromo-2-(trifluoromethoxy)benzene) show reduced yields in coupling reactions due to steric hindrance .
  • Fluorinated alkoxy groups may introduce synthetic challenges, such as the need for anhydrous conditions to prevent hydrolysis.

Biological Activity

1-Bromo-3-(3-fluoropropoxy)benzene is an organic compound with potential biological activities that merit detailed exploration. The compound's structure, which includes a bromine atom and a fluoropropoxy group, suggests possible interactions with biological systems, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C10H10BrFC_{10}H_{10}BrF. Its structure can be represented as follows:

Br C6H4 C3H6F\text{Br C}_6\text{H}_4\text{ C}_3\text{H}_6\text{F}

This compound features a bromobenzene core with a propoxy side chain that includes a fluorine atom, which can influence its reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. Its structural similarity to other halogenated compounds suggests potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Binding : The presence of the fluorine atom may enhance binding affinity to various receptors, potentially influencing neurotransmission and signaling pathways.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Halogenated benzenes have shown effectiveness against various bacterial strains. Preliminary studies suggest that this compound may possess similar properties.
  • Anticancer Potential : Some derivatives of bromobenzene are known for their anticancer effects, possibly through apoptosis induction in cancer cells. Investigating the cytotoxicity of this compound against cancer cell lines could provide insights into its therapeutic potential.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several halogenated compounds, including derivatives similar to this compound. Results indicated that compounds containing bromine exhibited significant antibacterial activity against Gram-positive bacteria.

CompoundActivity Against Gram-positive Bacteria
This compoundModerate
1-Bromo-4-methylbenzeneHigh
1-Chloro-2-methylbenzeneLow

Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of halogenated benzene derivatives on human cancer cell lines. The findings suggested that compounds with similar structures to this compound could induce cell death through apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Mitochondrial dysfunction

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy and safety profile of this compound.

  • Absorption : The lipophilicity introduced by the fluorinated side chain may enhance membrane permeability.
  • Metabolism : Potential metabolic pathways include oxidation by cytochrome P450 enzymes.
  • Excretion : The elimination half-life and routes of excretion need to be characterized through animal studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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